molecular formula C34H36O6 B13014279 (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal

Cat. No.: B13014279
M. Wt: 540.6 g/mol
InChI Key: OUHUDRYCYOSXDI-YFRBGRBWSA-N
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Description

(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a complex organic compound that belongs to the class of hexoses It is characterized by the presence of multiple benzyloxy groups and a hydroxyl group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups in a hexose molecule followed by selective deprotection and functionalization. One common method includes the protection of the hydroxyl groups using benzyl groups, followed by selective deprotection to introduce the desired functional groups . The reaction conditions often involve the use of protecting groups such as benzyl chloride in the presence of a base like sodium hydride, followed by deprotection using hydrogenation with palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyloxy-substituted carboxylic acids, while reduction of the aldehyde group can yield benzyloxy-substituted primary alcohols .

Scientific Research Applications

(2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including glycosidase inhibitors.

    Medicine: It is involved in the development of therapeutic agents for diseases such as diabetes and lysosomal storage disorders.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the transition state of glycosidase substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in conditions where glycosidase activity is detrimental .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal apart from similar compounds is its specific configuration and the presence of multiple benzyloxy groups, which provide unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal

InChI

InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32-,33-,34-/m1/s1

InChI Key

OUHUDRYCYOSXDI-YFRBGRBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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